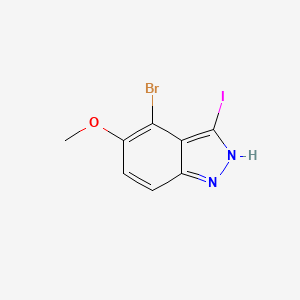
4-Bromo-3-iodo-5-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 4-Bromo-3-iodo-5-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination and Iodination: The introduction of bromine and iodine atoms into the indazole ring can be achieved through electrophilic aromatic substitution reactions. Reagents such as bromine and iodine in the presence of catalysts like iron or copper salts are often used.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Bromo-3-iodo-5-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-iodo-5-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-5-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-Bromo-3-iodo-5-methoxy-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-1H-indazole: Lacks the iodine and methoxy groups, leading to different chemical reactivity and biological activity.
3-Iodo-5-methoxy-1H-indazole: Similar structure but without the bromine atom, affecting its suitability for certain reactions and applications.
5-Methoxy-1H-indazole: Lacks both halogen atoms, resulting in distinct properties and uses.
The unique combination of bromine, iodine, and methoxy groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6BrIN2O |
|---|---|
Molecular Weight |
352.95 g/mol |
IUPAC Name |
4-bromo-3-iodo-5-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
NTUGSQZAJLFGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(NN=C2C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
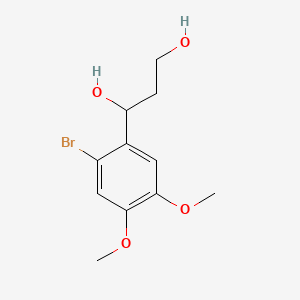
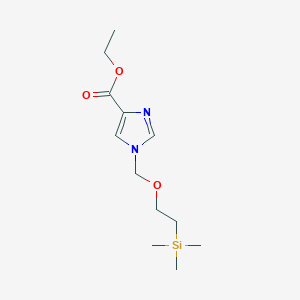
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)


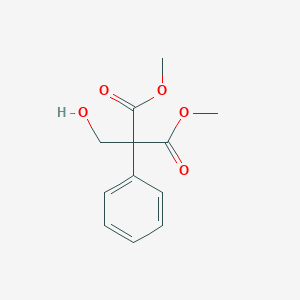
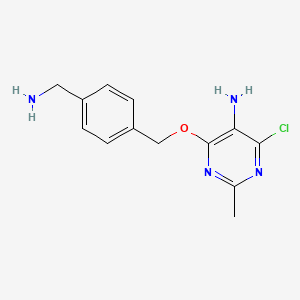
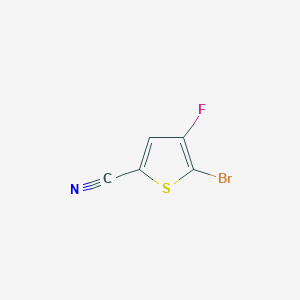
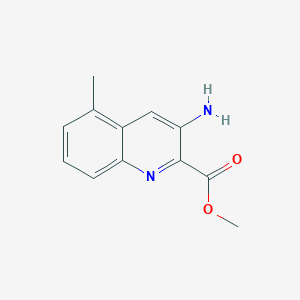
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
